Ametoctradin

Catalog No.
S518383
CAS No.
865318-97-4
M.F
C15H25N5
M. Wt
275.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ametoctradin

CAS Number

865318-97-4

Product Name

Ametoctradin

IUPAC Name

5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

InChI

InChI=1S/C15H25N5/c1-3-5-6-7-8-9-10-12-13(4-2)19-15-17-11-18-20(15)14(12)16/h11H,3-10,16H2,1-2H3

InChI Key

GGKQIOFASHYUJZ-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=C(N2C(=NC=N2)N=C1CC)N

Solubility

Soluble in DMSO

Synonyms

5-ethyl-6-octyl-1,2,4-triazolo(1,5-a)pyrimidine, ametoctradin

Canonical SMILES

CCCCCCCCC1=C(N2C(=NC=N2)N=C1CC)N

Description

The exact mass of the compound Ametoctradin is 275.211 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action Studies:

Understanding how Ametoctradin works at the molecular level is a crucial area of research. Scientists use it to study fungal cell membrane biosynthesis, specifically targeting the enzyme sterol demethylase (SDHI). Inhibiting this enzyme disrupts the production of ergosterol, a vital component of the fungal cell membrane. This research helps develop strategies to combat fungicide resistance, where fungi develop mutations to render the fungicide ineffective [].

Environmental Fate and Degradation Studies:

Tracking Ametoctradin's behavior in the environment is essential for ensuring its safe use. Researchers investigate its persistence in soil and water, degradation pathways by microorganisms, and potential for leaching into groundwater []. This knowledge helps regulatory bodies establish safe application practices for Ametoctradin in agriculture.

Development of Analytical Methods:

Accurate detection and quantification of Ametoctradin in various matrices like plant tissues, soil, and water is vital for research purposes. Scientists develop and validate analytical methods using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) []. These methods ensure reliable data collection in studies evaluating its efficacy, environmental impact, and potential residues in food crops.

Exploring Synergistic Effects:

Combining Ametoctradin with other fungicides can be a strategy to enhance its effectiveness and potentially delay the development of resistance. Researchers conduct studies to explore synergistic effects when Ametoctradin is used with other fungicides against various fungal pathogens []. This research can lead to the development of more effective fungicide mixtures for disease control in crops.

Ametoctradin is a novel fungicide belonging to the chemical class of triazolo-pyrimidylamines. Its IUPAC name is 5-ethyl-6-octyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and it has a molecular formula of C15H25N5 with a molecular weight of 275.40 g/mol. Ametoctradin is primarily utilized for the control of downy mildew in crops such as grapes. The compound acts by inhibiting key developmental processes in oomycetes, particularly affecting the differentiation and motility of zoospores, which are critical for the spread of fungal diseases .

Ametoctradin acts specifically on oomycete fungi by inhibiting mitochondrial respiration at complex III (cytochrome bc1) [, ]. It binds to this complex, disrupting the electron transport chain and ultimately reducing the fungus's ability to produce ATP, a vital energy molecule []. This targeted action on a unique fungal process makes Ametoctradin valuable for disease control.

While Ametoctradin is considered to have a favorable toxicological profile compared to some other fungicides [], it's still important to handle it with caution.

  • Acute toxicity: Low to moderate toxicity for mammals based on studies with rats and rabbits [].
  • Environmental impact: Generally considered to have low risk to beneficial insects and other non-target organisms []. However, data suggests potential harm to aquatic plants at high concentrations [].

Ametoctradin functions by disrupting mitochondrial respiration in oomycetes. It specifically inhibits complex III of the electron transport chain, leading to reduced adenosine triphosphate levels, which are essential for energy production in these organisms. This inhibition prevents zoospore formation and motility, thereby controlling the spread of fungal infections .

The metabolic pathway of ametoctradin involves terminal oxidation of its octyl side chain to form various metabolites, including M650F09 (the respective carboxylic acid) and further degradation products such as M650F06 and M650F01. These transformations are analogous to fatty acid metabolism and involve conjugation with taurine or glucuronic acid .

Ametoctradin exhibits strong antifungal activity against several species of oomycetes. Its mechanism primarily targets the zoosporangium stage, inhibiting both zoospore release and germination. This compound has demonstrated effectiveness in preventing downy mildew in crops by reducing the viability and motility of spores . Toxicological studies indicate that ametoctradin has low acute toxicity levels, with oral and dermal LD50 values exceeding 2000 mg/kg in rats, indicating a favorable safety profile for agricultural use .

  • Formation of Triazolo-Pyrimidine: The initial step involves creating the triazolo-pyrimidine framework through cyclization reactions.
  • Alkylation: The introduction of the ethyl and octyl groups is achieved via alkylation reactions.
  • Purification: The final product is purified through crystallization or chromatography to achieve the desired purity level (typically above 98%) .

Ametoctradin is primarily used as a fungicide in agricultural settings, particularly for grape cultivation where it effectively controls downy mildew caused by Plasmopara viticola. Its application not only helps in disease management but also contributes to improved crop yields and quality. Additionally, due to its specific mode of action, it can be integrated into integrated pest management strategies without significant risk of resistance development .

Research on ametoctradin's interactions primarily focuses on its metabolic pathways and potential interactions with other agricultural chemicals. Studies have shown that ametoctradin can be metabolized into several compounds that may interact with other fungicides or pesticides used concurrently in agricultural practices. Understanding these interactions is crucial for developing effective treatment regimens that maximize efficacy while minimizing adverse effects on non-target organisms .

Ametoctradin belongs to a broader class of fungicides known as triazolo-pyrimidylamines. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical ClassMechanism of ActionUnique Features
AmetoctradinTriazolo-pyrimidylaminesInhibits mitochondrial respirationSpecific activity against zoospores
AzoxystrobinStrobilurinsInhibits mitochondrial respirationBroad-spectrum activity against various fungi
BoscalidCarboxamideDisrupts fungal cell wall synthesisEffective against various plant pathogens
FluopyramPyrazoleInhibits succinate dehydrogenaseUnique dual action against both fungi and bacteria

Ametoctradin's unique mechanism—specifically targeting zoospore development—distinguishes it from other fungicides that may have broader or different modes of action. This specificity allows for targeted applications that can reduce the risk of resistance development while effectively managing fungal diseases in crops .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Exact Mass

275.211

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J84P40P7BV

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

865318-97-4

Wikipedia

Ametoctradin

Use Classification

Agrochemicals -> Fungicides
Fungicides

Dates

Modify: 2023-08-15
1: Dreinert A, Wolf A, Mentzel T, Meunier B, Fehr M. The cytochrome bc(1) complex inhibitor Ametoctradin has an unusual binding mode. Biochim Biophys Acta Bioenerg. 2018 Aug;1859(8):567-576. doi: 10.1016/j.bbabio.2018.04.008. Epub 2018 Apr 25. PubMed PMID: 29704498.
2: Zhu X, Zhang M, Liu J, Ge J, Yang G. Correction to ametoctradin is a potent qo site inhibitor of the mitochondrial respiration complex III. J Agric Food Chem. 2015 Nov 18;63(45):10096. doi: 10.1021/acs.jafc.5b05259. Epub 2015 Nov 9. PubMed PMID: 26551250.
3: Fehr M, Wolf A, Stammler G. Binding of the respiratory chain inhibitor ametoctradin to the mitochondrial bc1 complex. Pest Manag Sci. 2016 Mar;72(3):591-602. doi: 10.1002/ps.4031. Epub 2015 May 20. PubMed PMID: 25914236.
4: Zhu X, Zhang M, Liu J, Ge J, Yang G. Ametoctradin is a potent Qo site inhibitor of the mitochondrial respiration complex III. J Agric Food Chem. 2015 Apr 8;63(13):3377-86. doi: 10.1021/acs.jafc.5b00228. Epub 2015 Mar 25. Erratum in: J Agric Food Chem. 2015 Nov 18;63(45):10096. PubMed PMID: 25784492.

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